molecular formula C11H20O3 B12544681 Nonanoic acid, 3-hydroxy-2-methylene-, methyl ester CAS No. 143164-96-9

Nonanoic acid, 3-hydroxy-2-methylene-, methyl ester

Cat. No.: B12544681
CAS No.: 143164-96-9
M. Wt: 200.27 g/mol
InChI Key: LHBFJRKVQGSQOV-UHFFFAOYSA-N
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Description

Nonanoic acid, 3-hydroxy-2-methylene-, methyl ester is an organic compound with the molecular formula C10H18O3. It is a derivative of nonanoic acid, featuring a hydroxy group and a methylene group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonanoic acid, 3-hydroxy-2-methylene-, methyl ester typically involves the esterification of nonanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The hydroxy and methylene groups are introduced through subsequent functionalization reactions, which may involve the use of protecting groups and selective deprotection steps.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 3-hydroxy-2-methylene-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methylene group can undergo nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Nonanoic acid, 3-oxo-2-methylene-, methyl ester.

    Reduction: Nonanoic acid, 3-hydroxy-2-methylene-, methanol.

    Substitution: Nonanoic acid, 3-hydroxy-2-methylene-, methyl ether.

Scientific Research Applications

Nonanoic acid, 3-hydroxy-2-methylene-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavorings.

Mechanism of Action

The mechanism of action of nonanoic acid, 3-hydroxy-2-methylene-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methylene groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Nonanoic acid, methyl ester: Lacks the hydroxy and methylene groups, making it less reactive in certain chemical reactions.

    Pelargonic acid methyl ester: Another name for nonanoic acid, methyl ester, with similar properties.

    Decanoic acid, methyl ester: A longer-chain analog with different physical and chemical properties.

Uniqueness

Nonanoic acid, 3-hydroxy-2-methylene-, methyl ester is unique due to the presence of both hydroxy and methylene groups, which enhance its reactivity and versatility in various chemical and biological applications. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

143164-96-9

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 3-hydroxy-2-methylidenenonanoate

InChI

InChI=1S/C11H20O3/c1-4-5-6-7-8-10(12)9(2)11(13)14-3/h10,12H,2,4-8H2,1,3H3

InChI Key

LHBFJRKVQGSQOV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=C)C(=O)OC)O

Origin of Product

United States

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